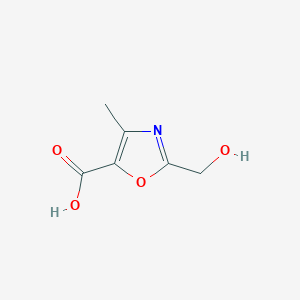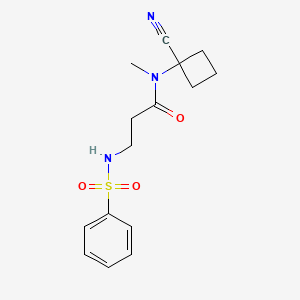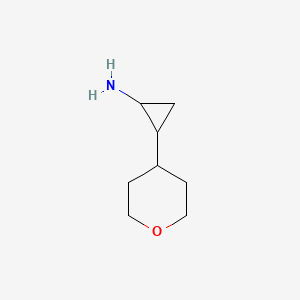
N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is a chemical entity known for its significance in various synthetic and analytical chemistry studies. It is structurally related to a class of organic compounds that have been explored for their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. A common method includes the reaction of an acid chloride with an amine to form the corresponding amide. For instance, compounds like N-(4-acetylphenyl)quinoline-3-carboxamide were synthesized using a procedure involving the reaction of an acid (quinoline-3-carboxylic acid) with thionyl chloride to generate the acid chloride in situ, followed by coupling with an amine (4-aminoacetophenone) (Efraín Polo-Cuadrado et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide is typically characterized by techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like DFT. These analyses reveal the 3D conformation, molecular interactions, and stability of the compound. For example, crystallographic and DFT studies provide insights into the intermolecular and intramolecular interactions that stabilize the molecule's structure (Efraín Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide and related compounds can be analyzed through various reactions, including nucleophilic substitutions, condensations, and cyclization reactions. These reactions often lead to the formation of new bonds, functional groups, and molecular frameworks that can have different biological and physical properties.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form are crucial for understanding the compound's behavior in different environments and applications. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards other chemical entities, and stability under different conditions. These properties determine the compound's suitability for various chemical transformations and its potential as a chemical intermediate in organic synthesis.
For further details on similar compounds and their studies, refer to the research by Efraín Polo-Cuadrado et al. (2021) (link to paper).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S/c1-7(17)8-2-4-9(5-3-8)16-13(18)10-6-11(14)19-12(10)15/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUBZXKQXUGYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dichlorothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetate](/img/structure/B2487603.png)

![4-[2-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2487606.png)
![6-chloro-N-[2-(furan-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2487608.png)

![4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-pentylcyclohexanecarboxamide](/img/structure/B2487610.png)


![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)

![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)


